Bienvenue dans la boutique en ligne BenchChem!

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Bioactivity Data Availability Procurement Risk

This compound (CAS 1903285-55-1) is a structurally novel pyrimidine-4-carboxamide featuring a furan-thiazole substitution pattern distinct from known inhibitors like GSK-J4 and LEI-401. No peer-reviewed target engagement or phenotypic data exist, making it an exclusive starting point for scaffold-hopping campaigns in epigenetic or NAPE-PLD drug discovery. Its four heterocyclic rings and free amine handle make it suitable for chemoproteomic target identification and proprietary library generation. Procure based on synthetic scalability and purity specifications rather than documented biological superiority.

Molecular Formula C16H15N5O3S
Molecular Weight 357.39
CAS No. 1903285-55-1
Cat. No. B2436469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS1903285-55-1
Molecular FormulaC16H15N5O3S
Molecular Weight357.39
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
InChIInChI=1S/C16H15N5O3S/c22-15(20-16-19-12(9-25-16)13-2-1-5-24-13)11-8-14(18-10-17-11)21-3-6-23-7-4-21/h1-2,5,8-10H,3-4,6-7H2,(H,19,20,22)
InChIKeyPZJRUEYGZZGWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1): Chemical Identity and Comparator Landscape


N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1) is a synthetic heterocyclic amide composed of a 6-morpholinopyrimidine-4-carboxamide core coupled to a 4-(furan-2-yl)thiazol-2-amine moiety. It belongs to the broad class of pyrimidine-4-carboxamides, a scaffold extensively explored in medicinal chemistry for kinase inhibition, NAPE-PLD inhibition, and epigenetic modulation [1][2]. The compound’s structural complexity—integrating morpholine, pyrimidine, thiazole, and furan rings—suggests it may engage multiple biological targets; however, a comprehensive search of PubMed, patent databases (Google Patents, WIPO), authoritative chemical databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets returned no peer-reviewed primary research articles, patents, or curated bioactivity records that provide quantitative target engagement or phenotypic data for this specific compound. The compound appears exclusively on commercial vendor sites (many of which are excluded per the source restrictions of this guide) and in cheminformatics aggregators without associated bioactivity values.

Why Generic Substitution of N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide Is Not Supported by Evidence


The pyrimidine-4-carboxamide class contains structurally diverse members with distinct substitution patterns that critically determine their biological target profiles. For example, the 6-morpholinopyrimidine-4-carboxamide scaffold has yielded GSK-J4 (a selective JMJD3/UTX histone demethylase inhibitor with cellular IC₅₀ in the nanomolar range), LEI-401 (a selective NAPE-PLD inhibitor with ~10-fold improved potency over its parent), and various kinase inhibitor candidates [1][2]. Small structural variations—such as replacing an indazole (GSK-J4) with a furan-thiazole moiety (target compound)—can dramatically alter selectivity, potency, and physicochemical properties. Consequently, generic substitution based solely on scaffold similarity is scientifically unjustified. However, for the specific compound N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1), no quantitative head-to-head comparison data exist in the public domain to establish whether it offers any advantage—or disadvantage—relative to close analogs. Procurement decisions must therefore rely on intended use-case requirements and the availability of custom synthesis rather than on documented performance superiority.

Quantitative Differentiation Evidence for N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1)


Absence of Public Bioactivity Data: A Critical Procurement Consideration

No publicly available quantitative bioactivity data—including IC₅₀, Kd, EC₅₀, or percent inhibition values—could be identified for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1) across PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, or WIPO PatentScope as of April 2026 [1]. This stands in stark contrast to well-characterized pyrimidine-4-carboxamide analogs such as GSK-J4 (JMJD3 IC₅₀ ≈ 60 nM; cellular H3K27me3 EC₅₀ ≈ 5 μM), LEI-401 (NAPE-PLD pIC₅₀ = 7.1), and thiazolopyrimidine PI3K inhibitors (e.g., compound 24, PKCK2α IC₅₀ = 0.56 μM) [2][3]. Without quantitative comparator data, no performance-based differentiation can be established. This data gap constitutes the most critical procurement consideration: users cannot verify whether this compound achieves the potency, selectivity, or mechanism of action implied by its scaffold without conducting de novo assays.

Bioactivity Data Availability Procurement Risk

Patent Landscape Analysis: No Claims Linking CAS 1903285-55-1 to Specific Therapeutic Targets

A search of thiazolopyrimidine- and morpholinopyrimidine-carboxamide patents in Google Patents and WIPO PatentScope returned several patent families covering related scaffolds as PI3K inhibitors or CXCR2 antagonists, but none specifically exemplify or claim CAS 1903285-55-1 with associated biological data [1]. For instance, patent WO2008/115495 discloses thiazolopyrimidine PI3K inhibitor compounds with morpholine substituents, yet the specific furan-thiazole substitution pattern of the target compound is absent from the exemplified series. Similarly, NAPE-PLD inhibitor patents (e.g., WO2019/234163) cover pyrimidine-4-carboxamides but do not include the target compound. The absence of this compound from patent exemplification tables suggests it has not been prioritized as a lead candidate in disclosed medicinal chemistry campaigns.

Patent Landscape Intellectual Property Freedom to Operate

Structural Uniqueness Assessment: Furan-Thiazole Substructure Is Not Found in Known Bioactive Pyrimidine-4-Carboxamides

A substructure search of the ChEMBL and BindingDB databases reveals that the 4-(furan-2-yl)thiazol-2-amine fragment present in the target compound is not found in any other pyrimidine-4-carboxamide with documented bioactivity [1]. Well-characterized analogs in this chemical space employ alternative N-terminal substituents: GSK-J4 uses an indazole, LEI-401 uses a phenethyl group, and thiazolopyrimidine kinase inhibitors use fused ring systems. The furan-thiazole moiety introduces conformational flexibility and potential for additional hydrogen-bond interactions via the furan oxygen, which could theoretically modulate target selectivity [2]. However, this structural uniqueness currently represents a data gap rather than a proven advantage, as no experimental studies have validated whether this substitution pattern translates to improved potency, selectivity, or pharmacokinetic properties over known analogs.

Structural Novelty Scaffold Analysis Chemical Space

Recommended Application Scenarios for N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Known Pyrimidine-4-Carboxamide Inhibitors

Given the structural novelty of the furan-thiazole substitution pattern relative to known pyrimidine-4-carboxamide inhibitors such as GSK-J4 and LEI-401, this compound may serve as a starting point for scaffold-hopping campaigns in epigenetic or NAPE-PLD drug discovery programs [1]. Users should anticipate conducting full in vitro profiling (target engagement, selectivity panels, cellular potency) to establish structure-activity relationships around this novel chemotype, as no pre-existing data exist to guide target nomination.

Chemical Biology Tool Compound Development: De Novo Target Identification

The compound's structural complexity—incorporating four heterocyclic rings—makes it suitable as a probe for chemoproteomic target identification studies (e.g., affinity-based protein profiling or thermal shift assays) [1]. Users interested in identifying novel targets for this scaffold should procure the compound in sufficient quantity for both biochemical screening and chemical optimization, recognizing that no target hypothesis is currently validated by public data.

Custom Synthesis Intermediate for Proprietary Libraries

Industrial procurement groups may consider this compound as a versatile intermediate for generating proprietary compound libraries. The carboxamide linkage and the presence of a free amine moiety (thiazol-2-amine) offer functional handles for diversification, while the morpholinopyrimidine core is a privileged scaffold in kinase and epigenetic drug discovery [1]. Procurement decisions should be based on purity specifications and scalability of the synthetic route rather than on documented biological performance, which is absent.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.